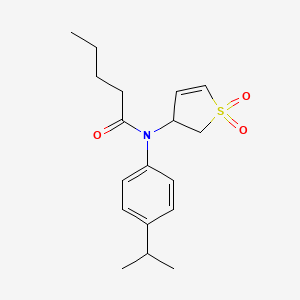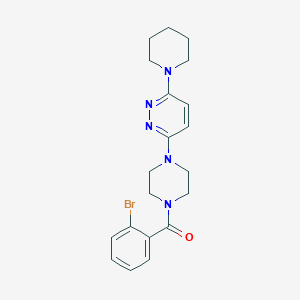![molecular formula C17H18N2O3S B2599088 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde CAS No. 1394713-46-2](/img/structure/B2599088.png)
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” is a complex organic compound. It contains a methoxyphenyl group attached to a piperazine ring, which is further linked to a thiophene ring via a carbonyl group . The methoxyphenyl group is a phenyl ring with a methoxy (–OCH3) substituent. Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate have been reported . These structures were found to form complex sheets through multiple hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-(2-Methoxyphenyl)piperazine has a refractive index of 1.575, a boiling point of 130-133 °C/0.1 mmHg, a melting point of 35-40 °C, and a density of 1.095 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial and Antifungal Properties : Research demonstrates the synthesis of novel compounds incorporating the 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde scaffold, which exhibited promising antimicrobial and antifungal activities. Such compounds are synthesized through various chemical reactions, indicating their potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents : Another study focused on derivatives of visnaginone and khellinone, related to the mentioned scaffold, demonstrating significant anti-inflammatory and analgesic activities. These compounds, through their complex synthesis, show potential as new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Agonist Synthesis for PPARpan : The efficient synthesis of a potent PPARpan agonist, incorporating a similar chemical structure, illustrates the compound's relevance in medicinal chemistry, offering a pathway for developing new drugs targeting peroxisome proliferator-activated receptors (PPARs) (Guo et al., 2006).
Chemical Structure and Conformation Studies : Studies also include detailed chemical structure analysis and conformation studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, emphasizing the importance of understanding molecular configurations for the development of chemically and biologically active compounds (Kumara et al., 2017).
Antitubercular Activity : Another research avenue explores the antimycobacterial potential of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids. These studies highlight the role of such compounds in combating Mycobacterium tuberculosis, showcasing the compound's utility in addressing global health challenges (Jallapally et al., 2014).
Wirkmechanismus
Target of Action
The compound “4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” contains a piperazine moiety, which is a common feature in many pharmaceuticals and psychoactive compounds. Piperazine derivatives have been found to interact with a variety of targets, including serotonin receptors .
Biochemical Pathways
If it does indeed interact with serotonin receptors, it could potentially influence a variety of physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function .
Pharmacokinetics
Many piperazine derivatives are known to be metabolized in the liver and excreted in the urine .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Activation or inhibition of serotonin receptors can lead to a wide range of effects, depending on the specific receptor subtype and its location in the body .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, their potential applications in various fields, such as medicine and materials science, could also be investigated .
Eigenschaften
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16-5-3-2-4-15(16)18-6-8-19(9-7-18)17(21)13-10-14(11-20)23-12-13/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUQGVNVHBODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2599008.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2599010.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599024.png)

![1,3,7-trimethyl-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2599028.png)